Tributyltin bromide
Overview
Description
Synthesis Analysis
Tributyltin bromide is used in the synthesis of various organic compounds. For instance, it has been employed in the synthesis of tricyclic azaindolic analogs of the hormone melatonin through radical cyclization, demonstrating its versatility in organic synthesis (H. V. D. Poel, G. Guillaumet, M. Viaud-Massuard, 2002).
Molecular Structure Analysis
The molecular basis of the interaction of novel tributyltin(IV) complexes has been explored, revealing that these complexes can adopt tetrahedral or trigonal bipyramidal geometries in solution or solid state, providing insight into their structural flexibility and reactivity (T. S. Basu Baul et al., 2010).
Chemical Reactions and Properties
Tributyltin bromide participates in various chemical reactions, demonstrating its role as a reagent in organic synthesis. For example, its involvement in the synthesis of racemic tetraalkyltin compounds showcases its utility in the preparation of organotin compounds with specific configurations (M. Gielen et al., 2010).
Physical Properties Analysis
The synthesis and adsorbability of a molecular imprinted polymer of tributyltin highlight the compound's specific interactions with polymer matrices, suggesting its distinct physical properties that can be harnessed for selective adsorption applications (Xu Jin-rui, 2007).
Chemical Properties Analysis
Research into the catalytic asymmetric Strecker synthesis using tributyltin cyanide as a reagent provides insight into the chemical properties of tributyltin bromide, especially its reactivity and potential for use in the synthesis of enantiomerically pure α-amino acid derivatives (H. Ishitani, Susumu Komiyama, and Yoshiki Hasegawa, S. Kobayashi, 2000).
Scientific Research Applications
Chemical Synthesis and Reactions : TBT acts as a reagent in palladium-catalyzed reactions with organic halides, facilitating the synthesis of ketones (Kosugi et al., 1987). Additionally, TBT oxide is used in mild, neutral oxygen transfer processes to convert primary organic iodides and bromides into alcohols (Gingras & Chan, 1989).
Endocrine Disruption and Toxicological Impact : TBT is known to be an endocrine disruptor and has been found to adversely affect bone health, such as impairing the adipo-osteogenic balance in bone marrow and affecting femoral cortical architecture (Mingjun Li et al., 2021). It also impacts Leydig cell regeneration in rat testes, affecting steroidogenesis-related proteins and inhibiting cell proliferation (Xiaolong Wu et al., 2017).
Neurotoxicity and Cell Death : Research demonstrates TBT's neurotoxic effects, such as inducing glutamate excitotoxicity in rat cortical neurons, which leads to cell death via pathways involving ERK phosphorylation and p38 activation (Y. Nakatsu et al., 2006). Similarly, in PC12 cells, TBT-induced cell death is mediated by calpain, a calcium-dependent protease (Y. Nakatsu et al., 2006).
Environmental Impact and Detection : TBT is a marine biocide used in antifouling paints, which has raised concerns about its toxicological and ecotoxicological properties. Its effects on organisms such as fishes and mollusks have been documented, including altered steroid metabolism and reproductive toxicity (E. Oberdörster et al., 1998). Methods for detecting TBT and its degradation products in environmental samples have also been developed using techniques like gas chromatography/mass spectrometry (J. Greaves & M. Unger, 1988).
Safety And Hazards
properties
IUPAC Name |
bromo(tributyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.BrH.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRKTAOFDKFAMI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BrSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501023072 | |
Record name | Bromo(tributyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501023072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyltin bromide | |
CAS RN |
1461-23-0 | |
Record name | Bromotributylstannane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1461-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tributyltin bromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202816 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bromo(tributyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501023072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tributyltin bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.509 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIBUTYLTIN BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LLL4VJ24O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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